cis (2,3)-Dihidro Tetrabenazina

Descripción general

Descripción

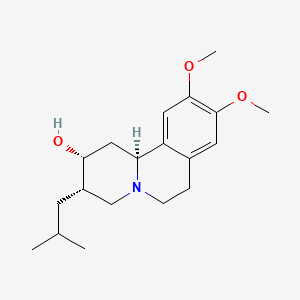

(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol, also known as (2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol, is a useful research compound. Its molecular formula is C19H29NO3 and its molecular weight is 319.445. The purity is usually 95%.

BenchChem offers high-quality (2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación de Enfermedades Neurodegenerativas

cis (2,3)-Dihidro Tetrabenazina: se utiliza en el estudio de enfermedades neurodegenerativas como la enfermedad de Huntington. Sirve como compuesto de referencia para el desarrollo de nuevos tratamientos que se dirigen a la depleción de dopamina, que es una característica patológica común de estos trastornos .

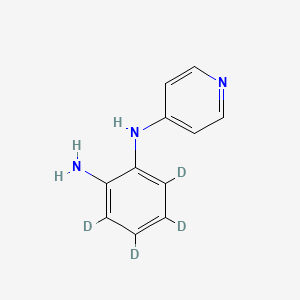

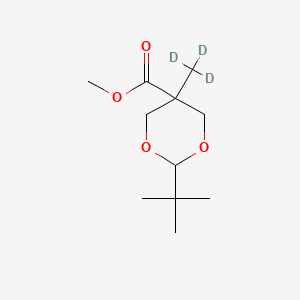

Síntesis de Análogos Deuterados

Los investigadores se han centrado en sintetizar análogos deuterados de tetrabenazina para mejorar sus propiedades farmacocinéticas. La deuteración puede potencialmente mejorar la estabilidad metabólica del compuesto, haciéndolo más efectivo para el uso terapéutico .

Estudios de Formulación

Se ha estudiado el comportamiento de la tetrabenazina en condiciones ácidas para comprender su estabilidad y desarrollar mejores formulaciones. Esto es crucial para crear películas orodispersables y otras formas farmacéuticas que garanticen la integridad y la biodisponibilidad del compuesto .

Tratamiento del Trastorno del Movimiento

This compound: se investiga por su eficacia en el tratamiento de los trastornos del movimiento hiperkinéticos más allá de la enfermedad de Huntington. Su papel como inhibidor de VMAT lo convierte en un compuesto valioso para explorar tratamientos para una variedad de patologías relacionadas con el movimiento .

Aplicaciones de Química Analítica

El comportamiento del compuesto en diferentes condiciones químicas se estudia utilizando técnicas como LC-MS y espectroscopia de RMN. Estos estudios contribuyen a la comprensión de sus propiedades químicas y la identificación de impurezas, lo cual es esencial para el control de calidad en las aplicaciones farmacéuticas .

Síntesis Química y Selectividad

La síntesis eficiente y selectiva de This compound es un área de investigación significativa. Implica explorar diversas rutas sintéticas y metodologías para obtener el compuesto con alto rendimiento y pureza, lo cual es vital tanto para la investigación como para las aplicaciones terapéuticas .

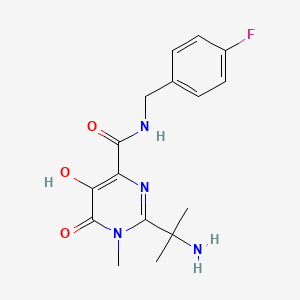

Descubrimiento y Desarrollo de Medicamentos

Como compuesto con posibles aplicaciones terapéuticas, This compound forma parte de programas de descubrimiento de medicamentos con el objetivo de encontrar nuevos tratamientos para afecciones psiquiátricas y neurológicas. Su perfil farmacológico se evalúa continuamente para optimizar su potencial terapéutico .

Perfil de Impurezas

Comprender el perfil de impurezas de This compound es esencial para el desarrollo de productos farmacéuticos seguros y efectivos. La investigación en este campo se centra en identificar, cuantificar y caracterizar las impurezas que pueden surgir durante la síntesis o el almacenamiento .

Análisis Bioquímico

Biochemical Properties

cis (2,3)-Dihydro Tetrabenazine plays a crucial role in biochemical reactions, particularly in the inhibition of the vesicular monoamine transporter 2 (VMAT2). This inhibition prevents the uptake of monoamines such as dopamine, serotonin, and norepinephrine into synaptic vesicles, thereby reducing their release into the synaptic cleft . The compound interacts with various enzymes and proteins, including VMAT2, and its binding to this transporter is stereospecific, meaning that the specific 3D arrangement of atoms in cis (2,3)-Dihydro Tetrabenazine is critical for its activity .

Cellular Effects

The effects of cis (2,3)-Dihydro Tetrabenazine on cells are profound. By inhibiting VMAT2, the compound decreases the availability of monoamines in the synaptic cleft, which can lead to reduced neurotransmission and altered cell signaling pathways . This reduction in neurotransmitter release can affect various cellular processes, including gene expression and cellular metabolism. For instance, the decreased dopamine levels can influence the expression of genes involved in dopamine synthesis and metabolism .

Molecular Mechanism

At the molecular level, cis (2,3)-Dihydro Tetrabenazine exerts its effects primarily through the inhibition of VMAT2. This inhibition is achieved by binding to the transporter in a manner that prevents the uptake of monoamines into synaptic vesicles . The binding interaction is highly specific, with the compound fitting into the binding site of VMAT2 in a way that blocks its function. This inhibition can lead to downstream effects on enzyme activity and gene expression, further influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cis (2,3)-Dihydro Tetrabenazine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that cis (2,3)-Dihydro Tetrabenazine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained inhibition of VMAT2, which may have lasting effects on cellular function and neurotransmitter levels .

Dosage Effects in Animal Models

The effects of cis (2,3)-Dihydro Tetrabenazine vary with different dosages in animal models. At low doses, the compound can effectively reduce hyperkinetic movements without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects such as sedation and motor impairment . These dosage-dependent effects highlight the importance of careful dose management in therapeutic applications.

Metabolic Pathways

cis (2,3)-Dihydro Tetrabenazine is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450 . The metabolites of cis (2,3)-Dihydro Tetrabenazine can also interact with various biomolecules, potentially influencing metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

Within cells and tissues, cis (2,3)-Dihydro Tetrabenazine is transported and distributed through interactions with various transporters and binding proteins . The compound can accumulate in specific tissues, such as the brain, where it exerts its effects on neurotransmitter release . The distribution of cis (2,3)-Dihydro Tetrabenazine is influenced by factors such as blood-brain barrier permeability and tissue-specific expression of transporters.

Subcellular Localization

The subcellular localization of cis (2,3)-Dihydro Tetrabenazine is primarily within synaptic vesicles, where it inhibits VMAT2 . This localization is critical for its function, as it allows the compound to directly interact with the transporter and prevent monoamine uptake. Additionally, post-translational modifications and targeting signals may direct cis (2,3)-Dihydro Tetrabenazine to specific cellular compartments, further influencing its activity and function .

Propiedades

IUPAC Name |

(2R,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQLWGNDNRARGE-BHYGNILZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@H]1O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924854-62-6 | |

| Record name | Dihydrotetrabenazine, (2R,3S,11bS)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924854626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIHYDROTETRABENAZINE, (2R,3S,11BS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDG3R6D9Z7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

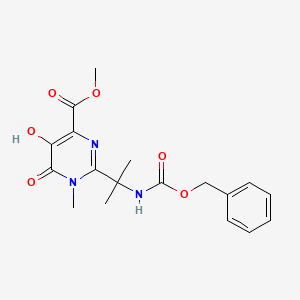

![5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic acid methyl ester](/img/structure/B564918.png)

![(2S,3S,4R)-2-Azido-3,4-bis[(tert-butyldimethylsilyl)oxy]-1-octadecanol](/img/structure/B564919.png)

![(2S,3S,4R)-2-Azido-1,3,4-tri-O-[(tert-butyldimethylsilyl)oxy]octadecane](/img/structure/B564921.png)